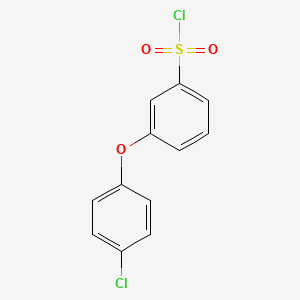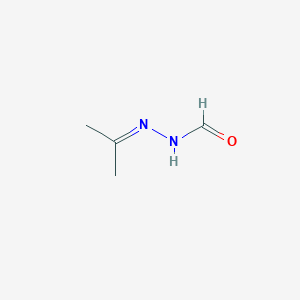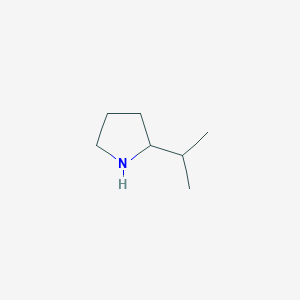
2-Methoxy-4-(trifluoromethyl)benzyl alcohol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Methoxy-4-(trifluoromethyl)benzyl alcohol is a chemical compound with the molecular formula C9H9F3O2 and a molecular weight of 206.16 . It is a solid at room temperature .
Molecular Structure Analysis
The InChI code for 2-Methoxy-4-(trifluoromethyl)benzyl alcohol is1S/C9H9F3O2/c1-14-8-4-7 (9 (10,11)12)3-2-6 (8)5-13/h2-4,13H,5H2,1H3 . This indicates the specific arrangement of atoms in the molecule. Physical And Chemical Properties Analysis
2-Methoxy-4-(trifluoromethyl)benzyl alcohol is a solid at room temperature .Wissenschaftliche Forschungsanwendungen
Photocatalytic Oxidation
2-Methoxy-4-(trifluoromethyl)benzyl alcohol and its derivatives are studied for their photocatalytic oxidation to corresponding aldehydes using titanium dioxide under visible light irradiation. This reaction is significant for organic synthesis, showcasing high conversion and selectivity, attributed to a specific surface complex formed on the TiO2 surface. The process is relevant for environmental and synthetic applications, illustrating the compound's utility in green chemistry and sustainable processes (Higashimoto et al., 2009).
Synthetic and Crystal Structure Insights
Research has synthesized and examined the crystal structure of compounds related to 2-Methoxy-4-(trifluoromethyl)benzyl alcohol, such as 2-(4-Fluoro-2-(4-fluorophenoxy)phenyl)-1-(1H-1,2,4-triazol-1-ylmethyl)-3-methoxy-isopropy alcohol. These studies provide insights into the molecular configurations and potential applications in material science and medicinal chemistry, illustrating the versatility of fluorinated benzyl alcohols in complex molecular frameworks (Liang, 2009).
Catalytic and Synthetic Methodologies
The compound and its related derivatives serve as key intermediates or reactants in developing novel catalytic and synthetic methodologies. For instance, α-(Trifluoromethyl)allylalcohols, easily derivable from such compounds, have been utilized to synthesize γ-(trifluoromethyl)allyl thioethers, benzyl ethers, trifluoroacetates, and azides. These methodologies are critical for the synthesis of trifluoromethylated vinylic and aromatic compounds, contributing to the advancement of fluorine chemistry (Radix-Large et al., 2004).
Pyrolysis Characteristics
The influence of oxygen-containing substituents on the pyrolysis characteristics of β-O-4 type model compounds, including derivatives of 2-Methoxy-4-(trifluoromethyl)benzyl alcohol, has been studied. These investigations are crucial for understanding the thermal degradation behavior of lignin and related compounds, informing the development of biofuel and biomass conversion technologies (Li et al., 2016).
Safety And Hazards
This compound is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It has the signal word “Warning” and the hazard statements H315, H319, H335, which indicate that it causes skin irritation, serious eye irritation, and may cause respiratory irritation .
Eigenschaften
IUPAC Name |
[2-methoxy-4-(trifluoromethyl)phenyl]methanol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9F3O2/c1-14-8-4-7(9(10,11)12)3-2-6(8)5-13/h2-4,13H,5H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OHEBPFPPZUWWHD-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C(F)(F)F)CO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9F3O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601258383 |
Source


|
| Record name | 2-Methoxy-4-(trifluoromethyl)benzenemethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601258383 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.16 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methoxy-4-(trifluoromethyl)benzyl alcohol | |
CAS RN |
286441-68-7 |
Source


|
| Record name | 2-Methoxy-4-(trifluoromethyl)benzenemethanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=286441-68-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Methoxy-4-(trifluoromethyl)benzenemethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601258383 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![4-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-N-[(dimethylamino)methylene]tetrahydro-1(2H)-pyrazinecarboxamide](/img/structure/B1350815.png)





![5-Nitro-benzo[b]thiophene-2-carboxylic acid hydrazide](/img/structure/B1350855.png)

![1-[2-(3,5-dimethylphenoxy)ethyl]-1H-indole-3-carbaldehyde](/img/structure/B1350864.png)

